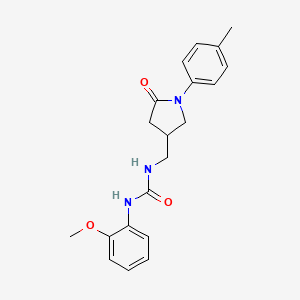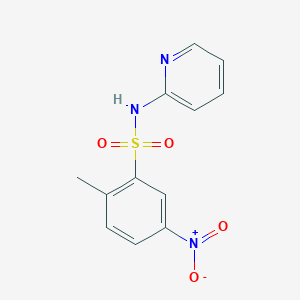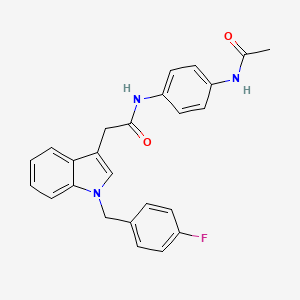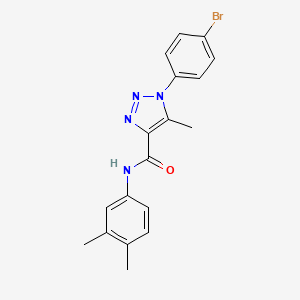![molecular formula C16H14N4O3S B2665900 N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide CAS No. 903280-00-2](/img/structure/B2665900.png)
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyridazine ring, a phenyl group, and a sulfonamide group, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide typically involves the reaction of 3-(6-methoxypyridazin-3-yl)aniline with pyridine-3-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing .
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide.
Sulfonamide Compounds: Other sulfonamide-based compounds, including sulfamethoxypyridazine, exhibit similar chemical properties and biological activities.
Uniqueness
This compound stands out due to its unique combination of a pyridazine ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16-8-7-15(18-19-16)12-4-2-5-13(10-12)20-24(21,22)14-6-3-9-17-11-14/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMIZARSRFUFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2665822.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2665823.png)
![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2665826.png)
![methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate](/img/structure/B2665828.png)

![8-(4-methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B2665830.png)

![1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2665835.png)

![3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2665838.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665839.png)
